molecular formula C15H14N2O2S B5748196 N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide

N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide

Cat. No. B5748196
M. Wt: 286.4 g/mol
InChI Key: WEIQQBWWXZAXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(2-pyridinylthio)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as APPTA and has been found to have a wide range of applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of APPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. APPTA has been found to inhibit the activity of histone deacetylases, which play a key role in gene expression and cell proliferation. APPTA has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
APPTA has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. APPTA has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. APPTA has also been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using APPTA in lab experiments include its high potency, selectivity, and low toxicity. APPTA has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for the selective inhibition of specific cellular processes. The limitations of using APPTA in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

There are several future directions for the study of APPTA, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in combination therapy with other drugs, and the exploration of its mechanism of action at the molecular level. Additionally, the use of APPTA in preclinical and clinical studies for the treatment of various diseases should be further explored to determine its efficacy and safety profiles. Overall, APPTA has great potential for use in scientific research and drug discovery, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of APPTA involves the reaction of 3-acetylphenyl isothiocyanate with 2-aminopyridine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain APPTA. This synthesis method has been optimized to produce high yields of APPTA with high purity.

Scientific Research Applications

APPTA has been used in various scientific research applications, including cancer research, neuropharmacology, and drug discovery. In cancer research, APPTA has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In neuropharmacology, APPTA has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease. In drug discovery, APPTA has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(3-acetylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11(18)12-5-4-6-13(9-12)17-14(19)10-20-15-7-2-3-8-16-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIQQBWWXZAXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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